molecular formula C29H20N4O3 B11668276 2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11668276
M. Wt: 472.5 g/mol
InChI Key: NJANQYHEWGPIGP-UHFFFAOYSA-N
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Description

2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core linked to an isoindole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the formation of the quinazoline core, followed by the introduction of the diphenylamino group and the isoindole moiety. Common reagents used in these reactions include aniline derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism by which 2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(DIPHENYLAMINO)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of a quinazoline core and an isoindole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H20N4O3

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[4-oxo-3-(N-phenylanilino)quinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C29H20N4O3/c34-27-22-15-7-8-16-23(22)28(35)31(27)19-26-30-25-18-10-9-17-24(25)29(36)33(26)32(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18H,19H2

InChI Key

NJANQYHEWGPIGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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